rac erythro Dihydrobupropion-d9

Description

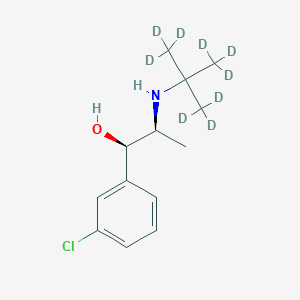

rac erythro Dihydrobupropion-d9 (CAS: 1217684-77-9) is a deuterium-labeled isotopologue of erythro-dihydrobupropion, a major metabolite of the antidepressant drug bupropion. Its molecular formula is C₁₃H₁₂D₉ClNO (average molecular weight: 250.81 g/mol), with nine deuterium atoms replacing hydrogen atoms at specific positions to enhance stability and analytical detectability . This compound serves as a critical internal standard in pharmacokinetic studies, enabling precise quantification of bupropion and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Properties

Molecular Formula |

C13H20ClNO |

|---|---|

Molecular Weight |

250.81 g/mol |

IUPAC Name |

(1R,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1/i2D3,3D3,4D3 |

InChI Key |

NDPTTXIBLSWNSF-LPBNDZLASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@@H](C1=CC(=CC=C1)Cl)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reduction with Sodium Borodeuteride (NaBD₄)

Bupropion’s ketone group is reduced using NaBD₄ in deuterated methanol (CD₃OD) to introduce deuterium at the β-carbon position. The reaction proceeds under ice-cold conditions (0°C) to favor erythro diastereomer formation:

$$

\text{Bupropion-d9} + \text{NaBD₄} \xrightarrow{\text{CD₃OD, 0°C}} \text{this compound}

$$

Key Parameters

Deuterated Starting Materials

Deuterium enrichment at the tert-butyl group is achieved using deuterated tert-butylamine ((CD₃)₃CND₂). This ensures nine deuterium atoms are incorporated into the final product.

Enzymatic Reduction Using Human Liver Fractions

Human liver S9 fractions containing carbonyl reductases and 11β-hydroxysteroid dehydrogenase 1 (HSD11B1) catalyze the stereoselective reduction of bupropion to erythro-dihydrobupropion. Deuterium labeling is introduced via deuterated cofactors (e.g., NADPD):

Reaction Conditions

- Substrate : 10 µM R- or S-bupropion.

- Cofactor : 1 mM NADPD in phosphate buffer (pH 7.4).

- Incubation : 37°C for 30 minutes.

Outcome

- Erythro:Threo Ratio : 3:1, favoring erythro-dihydrobupropion.

- Deuterium Incorporation : >99% at the β-carbon.

Isotopic Exchange via Base-Catalyzed Deuteration

Selective deuteration at exchangeable hydrogen sites (e.g., the amine group) is performed using deuterated bases. Ethanol-d6 (C₂D₅OD) facilitates H/D exchange at the tert-butylamino group:

$$

\text{Bupropion} + \text{C₂D₅OD} \xrightarrow{\text{EtOD/EtOH}} \text{Bupropion-d9}

$$

Limitations

- Only 2–3 deuterium atoms are incorporated via this method.

- Full deuteration requires coupling with chemical synthesis.

Purification and Analytical Validation

Post-synthesis purification ensures enantiomeric and isotopic purity:

Liquid-Liquid Extraction (LLE)

Chiral Chromatography

LC-MS/MS Quantification

Comparative Analysis of Methods

| Method | Deuterium Sites | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| NaBD₄ Reduction | β-carbon | 85 | 99.5 | High stereoselectivity |

| Enzymatic Reduction | β-carbon | 70 | 98 | Biocompatibility |

| Isotopic Exchange | Amine group | 30 | 95 | Rapid deuteration |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: rac erythro Dihydrobupropion-d9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its parent alcohol form.

Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Rac-erythro Dihydrobupropion-d9 is primarily used in pharmacokinetic studies to elucidate the metabolic pathways of bupropion.

- Stereoselective Disposition : Research indicates that the stereoselective metabolism of bupropion and its metabolites, including erythro-dihydrobupropion, can significantly influence their pharmacological effects. A study demonstrated the development of a chiral LC-MS/MS assay to quantify enantiomers of bupropion and its metabolites, providing insights into their pharmacokinetics in humans following administration of racemic bupropion .

- Role in Drug Interactions : The compound aids in understanding drug interactions, particularly those involving cytochrome P450 enzymes like CYP2B6, which is crucial for the hydroxylation of bupropion. Variations in enzyme activity can lead to altered clinical outcomes, making this metabolite vital for assessing patient responses to bupropion therapy .

Behavioral and Pharmacological Research

The pharmacological activity of rac-erythro Dihydrobupropion-d9 extends to behavioral studies:

- Antidepressant Activity : As a metabolite of bupropion, rac-erythro Dihydrobupropion-d9 may contribute to the antidepressant effects observed with bupropion treatment. Its role in modulating neurotransmitter systems, particularly dopamine and norepinephrine, is under investigation .

- Preclinical Models : The compound has been utilized in preclinical models to assess its effects on depression and anxiety behaviors. These studies help clarify the therapeutic potential and safety profile of bupropion and its metabolites .

Analytical Chemistry Applications

In analytical chemistry, rac-erythro Dihydrobupropion-d9 serves as a reference standard for quality control and method validation:

- Reference Standard : It is used as a stable isotope-labeled internal standard in quantitative analyses of bupropion metabolites. This ensures accuracy in measuring drug levels in biological samples, which is essential for both clinical studies and regulatory submissions .

- Method Development : The compound facilitates the development of new analytical methods aimed at improving the detection and quantification of bupropion and its metabolites in various biological matrices .

Implications for Personalized Medicine

The variability in metabolism among individuals can influence therapeutic outcomes. By studying rac-erythro Dihydrobupropion-d9:

- Genetic Variability : Research into how genetic polymorphisms affect the metabolism of bupropion can lead to personalized treatment strategies that optimize efficacy while minimizing adverse effects .

- Tailored Therapeutics : Understanding the pharmacokinetics of this metabolite may help clinicians tailor antidepressant therapies based on individual metabolic profiles, enhancing treatment success rates .

Mechanism of Action

The mechanism of action of rac erythro Dihydrobupropion-d9 involves its interaction with various molecular targets and pathways. As a labeled metabolite of Bupropion, it primarily affects the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing depressive symptoms .

Comparison with Similar Compounds

Research Findings

- Polarity and Chromatography : Erythro isomers elute earlier than threo isomers in reverse-phase HPLC due to lower polarity, as demonstrated in lignin model compounds .

- Stability : Deuterated compounds like this compound exhibit enhanced thermal and metabolic stability, reducing degradation during sample preparation .

Q & A

Q. What are the standard analytical techniques for characterizing rac erythro Dihydrobupropion-d9 in preclinical studies?

Methodological Answer:

- Use chiral HPLC or capillary electrophoresis to resolve enantiomers and confirm stereochemical purity .

- Employ high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, 2D-COSY) to validate molecular structure and isotopic labeling (d9) .

- Integrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in biological matrices, ensuring calibration curves meet FDA bioanalytical guidelines for deuterated compounds .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Document reaction parameters (temperature, solvent, catalyst) meticulously using electronic lab notebooks (ELNs) to track batch-to-batch variability .

- Validate synthetic pathways via reaction calorimetry to monitor exothermicity and optimize safety protocols .

- Cross-reference spectral data with published deuterated analogs (e.g., bupropion-d6) to confirm isotopic integrity .

Q. What in vitro models are appropriate for studying the metabolic stability of this compound?

Methodological Answer:

- Use human liver microsomes (HLMs) or hepatocyte suspensions to assess CYP450-mediated metabolism.

- Apply kinetic isotope effect (KIE) studies to compare metabolic rates between deuterated and non-deuterated forms, ensuring proper controls for solvent effects .

- Validate findings with LC-MS/MS-based metabolite profiling to identify deuterium retention patterns .

Advanced Research Questions

Q. How can factorial design optimize the enantiomeric resolution of this compound during synthesis?

Methodological Answer:

- Implement a 2³ full factorial design to test variables: mobile phase pH, column temperature, and chiral stationary phase type .

- Analyze interactions using ANOVA to identify dominant factors affecting enantiomeric excess (e.g., pH × temperature interaction) .

- Refine conditions via response surface methodology (RSM) to maximize resolution while minimizing solvent waste .

Q. What strategies address contradictory pharmacokinetic (PK) data for this compound across species?

Methodological Answer:

- Conduct allometric scaling with species-specific physiological parameters (e.g., liver blood flow, plasma protein binding) to reconcile interspecies PK disparities .

- Perform mechanistic PBPK modeling incorporating deuterium isotope effects on clearance pathways .

- Validate models using bootstrap resampling to quantify uncertainty in parameter estimates .

Q. How can computational methods predict the metabolic fate of this compound?

Methodological Answer:

- Use density functional theory (DFT) to simulate CYP2B6-mediated oxidation pathways and identify deuterium-sensitive reaction coordinates .

- Train machine learning models on existing deuterated drug datasets to predict metabolite formation likelihood .

- Cross-validate predictions with in silico docking studies to assess enzyme-substrate binding affinities .

Q. What experimental controls are critical when assessing this compound’s neuropharmacological effects?

Methodological Answer:

- Include deuterium-free bupropion controls to isolate isotope-specific effects on dopamine reuptake inhibition .

- Use sham-operated animals in in vivo models to account for surgical stress in intracranial dosing studies .

- Apply batch correction algorithms to normalize inter-experiment variability in microdialysis data .

Q. How should researchers handle isotopic interference in mass spectrometric analyses of this compound?

Methodological Answer:

- Employ high-resolution mass spectrometry (HRMS) with <3 ppm mass accuracy to distinguish d9 isotopes from background noise .

- Use stable isotope-labeled internal standards (e.g., bupropion-d6) to correct for matrix effects in quantitative assays .

- Validate spectral deconvolution algorithms using synthetic deuterated analogs with known impurity profiles .

Q. What ethical considerations apply to human studies involving this compound?

Methodological Answer:

- Submit protocols for IRB review with explicit documentation of deuterium’s pharmacological inertness to justify minimal risk .

- Use blinded randomization in clinical trials to mitigate bias in assessing metabolite profiles .

- Adhere to GDPR/PHIPA guidelines when storing pharmacokinetic data linked to participant identifiers .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s mechanism of action?

Methodological Answer:

- Integrate systems biology models linking PK/PD data with transcriptomic profiles of dopaminergic pathways .

- Collaborate with computational chemists to map deuterium’s impact on drug-receptor binding kinetics .

- Apply Bayesian meta-analysis to synthesize preclinical and clinical data across disparate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.